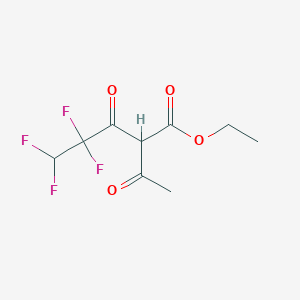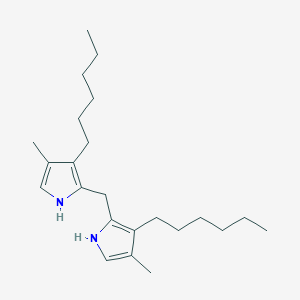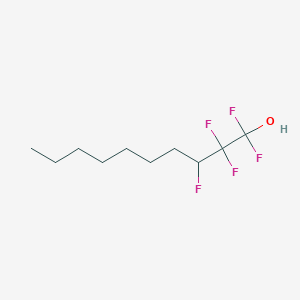
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of indolium salts, which are often used in various scientific and industrial applications due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 3-bromopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the indolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indolium cation can be reduced under specific conditions to yield indole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of indole derivatives.
Substitution: Formation of various halide-substituted indolium salts.
科学的研究の応用
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium cation can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium chloride
- 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
- 2,3,3-Trimethylindolenine
Uniqueness
1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific combination of the indolium cation and the 3-hydroxypropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
| 119630-01-2 | |
分子式 |
C14H20BrNO |
分子量 |
298.22 g/mol |
IUPAC名 |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C14H20NO.BrH/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-16;/h4-5,7-8,16H,6,9-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KSYPISCNIPAQPA-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/no-structure.png)


![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)



